Product packaging for 5-Amino-2,4-difluoro-3-hydroxybenzoic acid(Cat. No.:CAS No. 1025127-35-8)

5-Amino-2,4-difluoro-3-hydroxybenzoic acid

Cat. No.: B1649621
CAS No.: 1025127-35-8
M. Wt: 189.12
InChI Key: RQIRQOCTOBXYQC-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluoro-3-hydroxybenzoic acid, with the CAS number 1025127-35-8, is a fluorinated benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C₇H₅F₂NO₃, and it has a molecular weight of 189.12 g/mol . The compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. A prominent application documented in scientific literature is its use as a key precursor in the development of dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . In this context, the compound's specific structure, featuring both amino and hydroxy groups on a difluorinated benzoic acid ring, makes it a valuable template for creating potent enzyme inhibitors that target estrogen biosynthesis pathways . As a standard safety precaution, researchers should note the associated hazard statements H302, H315, H319, and H335, which indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO3 B1649621 5-Amino-2,4-difluoro-3-hydroxybenzoic acid CAS No. 1025127-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-difluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F2NO3/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIRQOCTOBXYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267790
Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
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Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-35-8
Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
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Record name 5-Amino-2,4-difluoro-3-hydroxybenzoic acid
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Record name 5-amino-2,4-difluoro-3-hydroxybenzoic acid
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Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid

Established Synthetic Routes and Mechanistic Considerations

While a direct, one-pot synthesis for 5-Amino-2,4-difluoro-3-hydroxybenzoic acid is not prominently documented, its synthesis can be inferred from established pathways for structurally similar fluorinated and chlorinated hydroxybenzoic acids. These routes highlight a series of fundamental organic reactions tailored to build the specific substitution pattern on the benzene (B151609) ring.

Step-by-Step Elucidation of Known Synthetic Pathways for this compound and Precursors

A key precursor, 2,4-difluoro-3-hydroxybenzoic acid , can be synthesized from 3,4,5-trifluoronitrobenzene in a six-step process. google.com This pathway provides a foundational strategy for constructing the core difluoro-hydroxybenzoic acid structure.

Synthetic Pathway for 2,4-difluoro-3-hydroxybenzoic acid: google.com

Methoxylation: 3,4,5-trifluoronitrobenzene is treated with sodium methoxide (B1231860). The reaction preferably occurs in methanol (B129727) at temperatures ranging from room temperature to reflux, yielding 2,6-difluoro-4-nitroanisole (B1349410) . google.com

Reduction: The nitro group of 2,6-difluoro-4-nitroanisole is reduced to an amine using reduced iron powder with a catalyst like ammonium (B1175870) chloride, producing 3,5-difluoro-4-anisidine . google.com

Bromination: The precursor is then brominated to yield 3,5-difluoro-2-bromo-4-anisidine . google.com

Deamination: The amino group at the 4-position is removed through diazotization followed by reduction, resulting in 3-bromo-2,6-difluoroanisole . google.com

Cyanation: The bromo-substituent is replaced with a cyano group using copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to give 2,4-difluoro-3-methoxybenzonitrile . google.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group and demethylation of the methoxy (B1213986) group in a hydrobromic acid solution at elevated temperatures (90-140 °C) to produce the final product, 2,4-difluoro-3-hydroxybenzoic acid . google.com

To arrive at the target molecule, This compound , an additional nitration step followed by reduction would be necessary. A similar, well-documented synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid starting from 2,4-difluoro-3-chlorobenzoic acid illustrates the standard procedures for introducing such groups. semanticscholar.orgresearchgate.net This analogous process involves nitration, esterification, reduction of the nitro group, and a diazotization/hydrolysis sequence to install the hydroxyl group. semanticscholar.orgresearchgate.net

Mechanistic Analysis of Key Reaction Steps

The synthesis of these complex molecules relies on a series of well-understood, yet nuanced, reaction mechanisms.

Methoxylation : This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring, highly activated by the electron-withdrawing effects of the nitro group and fluorine atoms, is attacked by the nucleophilic methoxide ion, leading to the displacement of a fluoride (B91410) ion. google.com

Reduction : The conversion of the aromatic nitro group to a primary amine is typically achieved through catalytic hydrogenation. rsc.orggoogle.commdpi.comorientjchem.org This process involves the transfer of hydrogen atoms to the nitro group on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. rsc.orgmdpi.comorientjchem.org

Bromination : This is a classic Electrophilic Aromatic Substitution (EAS) reaction where Br+ (generated from Br2) acts as the electrophile, attacking the electron-rich positions of the aromatic ring.

Deamination : This two-step process begins with diazotization , where a primary aromatic amine reacts with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. mdma.chlibretexts.orgsemanticscholar.org The subsequent removal of the diazonium group is a reduction, often accomplished with hypophosphorous acid (H3PO2), which is understood to proceed through a free-radical chain mechanism. libretexts.orgdokumen.pub

Cyanation : The replacement of an aryl halide with a nitrile group using copper(I) cyanide is known as the Rosenmund-von Braun reaction. organic-chemistry.orgresearchgate.net The mechanism can involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org In Sandmeyer-type cyanations, an aryl radical, generated from the diazonium salt via electron transfer from a Cu(I) complex, is trapped by a copper-cyanide species. nih.gov

Hydrolysis : The conversion of the nitrile to a carboxylic acid under acidic conditions involves the protonation of the nitrile nitrogen, making the carbon more electrophilic. google.com This is followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonia. matanginicollege.ac.in

Regioselectivity and Chemoselectivity Control in Synthesis Mediated by Fluorine Atoms

The presence and position of fluorine atoms are critical in directing the outcome of the synthetic steps. ossila.comgoogle.comgoogle.comresearchgate.net

Controlling Reactivity : In the synthesis starting from 3,4,5-trifluoronitrobenzene, the methoxide nucleophile selectively displaces the fluorine at C4. google.com This position is maximally activated, being para to the powerful nitro group and flanked by two ortho fluorine atoms. In another example, the nitration of 3-chloro-2,4-difluorobenzoic acid places the nitro group at C5, a position that is ortho to one fluorine and para to the other, demonstrating the powerful directing influence of the fluorine substituents over the chloro and carboxyl groups. semanticscholar.org

Optimization of Reaction Conditions for Scalability and Enhanced Yield

For any synthetic route to be practical, especially for large-scale production, optimization of reaction conditions is crucial. Studies on related compounds provide clear examples of how modifying parameters can significantly improve outcomes.

A key strategy for practicality is the avoidance of hazardous reagents and extreme conditions. For instance, a newer synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was developed specifically to avoid the use of dangerous alkyllithium reagents and cryogenic temperatures (−78 °C), which were required in a previous route. semanticscholar.orgresearchgate.net

Detailed optimization has been performed for several key steps:

Reduction of Nitro Group : In the synthesis of ethyl 5-amino-3-chloro-2,4-difluorobenzoate, various catalysts and conditions were tested. While Raney Ni gave a moderate yield, 10% Pd/C proved superior. Increasing the hydrogen pressure was found to accelerate the reaction and push it to completion, achieving a 97% yield. semanticscholar.org

Diazotization and Hydrolysis : The conversion of an amino group to a hydroxyl group via a diazonium salt was also optimized. The equivalents of sodium nitrite (B80452) and sulfuric acid, as well as the reaction temperature, were systematically varied to maximize the yield. Lowering the temperature from 10°C to 0°C and adjusting the reagent stoichiometry increased the yield from 57% to 90%. semanticscholar.org

Innovative Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly methods that reduce waste, avoid hazardous substances, and improve energy efficiency.

Exploration of Eco-Friendly Synthetic Methodologies

Several green chemistry principles have been applied to the synthesis of aminobenzoic acids and their derivatives, which are relevant to the target compound.

Solvent-Free Conditions : Mechanochemical methods, such as ball milling, offer a way to conduct reactions with minimal or no solvent. The catalytic transfer hydrogenation of aromatic nitro compounds to anilines has been demonstrated using ammonium formate (B1220265) as the hydrogen source in a ball mill, providing a clean and efficient synthesis route. semanticscholar.org

Aqueous Media : Utilizing water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and abundant. nih.gov Microwave-assisted organic synthesis in aqueous media is a particularly powerful combination for developing sustainable protocols. researchgate.netnih.gov The hydrolysis of esters to benzoic acids, for example, can be completed in under 3 minutes in aqueous sodium hydroxide (B78521) using microwave heating. matanginicollege.ac.in Furthermore, catalytic reductions of nitro groups can be effectively carried out in water, minimizing the reliance on volatile organic solvents. semanticscholar.org

Application of Catalytic Systems for Efficient and Selective Transformations (e.g., Palladium-Mediated Cross-Coupling)

Catalytic systems, particularly those employing palladium, are instrumental in the transformation of halogenated benzoic acids. While direct palladium-mediated cross-coupling examples on this compound are not extensively detailed in the provided literature, the principles can be inferred from reactions on analogous structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetallation with a boronic acid and reductive elimination to yield the biaryl product. nih.gov The use of specialized dialkylbiaryl phosphine (B1218219) ligands has broadened the scope of these reactions to include less reactive aryl chlorides and complex heteroaryl systems, often with high efficiency and under mild conditions. nih.gov

In a related context, palladium on carbon (Pd/C) has been effectively used as a catalyst for the hydrogenation of nitro groups on substituted difluorobenzoic acid derivatives to yield the corresponding amino group. For instance, the hydrogenation of ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate using a Pd/C catalyst resulted in an excellent yield of 97.0% for ethyl 5-amino-3-chloro-2,4-difluorobenzoate. semanticscholar.org This demonstrates the utility of palladium-based systems in achieving selective reductions on precursors to the title compound.

Catalyst SystemReactantTransformationProductYield
Pd/C, H₂Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoateNitro group reductionEthyl 5-amino-3-chloro-2,4-difluorobenzoate97.0% semanticscholar.org

Development of Novel Retrosynthetic Pathways for this compound

Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com A plausible retrosynthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts by disconnecting the hydroxyl group, suggesting a diazotization-hydrolysis of an amino precursor. researchgate.net This amino group, in turn, can be derived from the reduction of a nitro group. The nitro-substituted aromatic ring can be constructed through the nitration of a 2,4-difluoro-3-chlorobenzoic acid precursor. researchgate.net

Applying a similar logic to this compound, a potential retrosynthesis would involve the following disconnections:

C-N bond (Amine): The amino group can be installed via the reduction of a nitro group. This points to 5-Nitro-2,4-difluoro-3-hydroxybenzoic acid as a key intermediate.

C-C bond (Carboxyl group): The carboxylic acid could be introduced via carboxylation of a suitable lithiated intermediate, derived from a corresponding bromo or iodo-aromatic compound.

Starting Materials: This analysis leads back to simpler, more readily available fluorinated benzene derivatives. For example, a synthesis could start from 3,4,5-trifluoronitrobenzene, which undergoes methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield a difluoro-hydroxybenzoic acid structure. google.com

This strategic approach allows for the logical design of a synthesis route from simple precursors to the complex target molecule. amazonaws.com

Advanced Chemical Transformations and Derivatization Strategies of this compound

The trifunctional nature of this compound, possessing carboxylic acid, amino, and hydroxyl groups, allows for a diverse range of chemical transformations and derivatization strategies.

Carboxylic Acid Functionalization: Amidation, Esterification, and Anhydride (B1165640) Formation

The carboxylic acid group is a primary site for modification to produce esters, amides, and anhydrides.

Esterification: The esterification of hydroxybenzoic acids is a common transformation. For example, reacting a hydroxybenzoic acid with a halogenated compound in the presence of a non-quaternizable tertiary amine can produce the corresponding ester. google.com In a synthetic route for a related compound, the esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid was achieved with a good yield of 86%. semanticscholar.org This step was performed to protect the carboxylic acid and improve solubility for subsequent reactions. semanticscholar.org

Amidation: The formation of amides from the carboxylic acid group can be achieved by reacting with an amine using a coupling agent. For instance, the synthesis of unnatural amino acid derivatives often involves the formation of amide bonds. nih.gov

Anhydride Formation: Acylating agents like acetic anhydride can react with both the amino and hydroxyl groups, but under specific conditions, can also lead to the formation of mixed anhydrides with the carboxylic acid. google.com

Amino Group Derivatization: Alkylation, Acylation, and Formation of Heterocyclic Systems

The nucleophilic amino group is highly reactive and can be readily derivatized.

Acylation: The amino group can be acylated by reacting with acid anhydrides or acid chlorides. For example, 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid can be acylated by heating with a lower-alkanoic acid anhydride. google.com This reaction can lead to acylation on both the amino and hydroxyl groups. google.com In the context of aminoglycoside antibiotics, functionalization of an amino group into a formamide (B127407) or acetamide (B32628) has been shown to significantly impact biological activity. nih.gov

Alkylation: While specific examples for the title compound are scarce, the general reactivity of anilines suggests that N-alkylation is feasible, though it can be challenging to control selectivity and avoid polyalkylation.

Formation of Heterocyclic Systems: The amino group, in conjunction with the adjacent carboxyl or hydroxyl group, can serve as a precursor for building heterocyclic rings. For example, compositions of 5-amino-2-hydroxybenzoic acid (mesalamine) with a reducing sugar can lead to the formation of a pyrrole-containing degradant, 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-y]-2-hydroxybenzoic acid, via the Maillard reaction. google.com

Derivatization MethodReagent/ConditionFunctional Group TargetedResulting Structure
AcylationAcetic AnhydrideAmino and/or HydroxylAcetamido / Acetoxy derivative google.com
Maillard ReactionReducing Sugar (e.g., Lactose)AminoPyrrole derivative google.com

Hydroxyl Group Modifications: Etherification and Esterification

The phenolic hydroxyl group offers another site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether. In a multi-step synthesis of quinolone derivatives, a 3-chloro-2,4-difluoro-5-hydroxybenzoic acid starting material underwent benzylation to protect the hydroxyl group as a benzyl (B1604629) ether. semanticscholar.org Regioselective alkylation of dihydroxy-aromatic compounds can be challenging, but using specific bases like cesium bicarbonate can favor alkylation at the more acidic hydroxyl group. nih.gov

Esterification: The hydroxyl group can be esterified using acylating agents. As seen in the synthesis of acylated 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid derivatives, heating with an excess of an acid anhydride can lead to the formation of an ester at the hydroxyl position in addition to an amide at the amino position. google.com

Selective Aromatic Substitutions (e.g., Halogenation, Nitration) on the Fluorinated Benzene Ring

Further substitution on the aromatic ring is influenced by the directing effects of the existing substituents. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid and fluorine atoms are deactivating.

Nitration: Nitration of a substituted benzoic acid can be challenging due to the electron-withdrawing effects of the carboxyl and fluoro groups. For instance, the nitration of 2,4-difluoro-3-chlorobenzoic acid required high temperatures and excess concentrated nitric acid to proceed, yielding 3-chloro-2,4-difluoro-5-nitrobenzoic acid in 94% yield. semanticscholar.org The position of nitration is directed by the existing substituents.

Halogenation: Iodination of 3-amino-5-hydroxybenzoic acid can be achieved using iodine monochloride in an acidic medium to produce 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid. google.com This demonstrates that the vacant positions on the ring can be substituted with halogens under appropriate conditions.

Strategies for Radiolabeling and Isotopic Enrichment

The introduction of isotopic labels into this compound is a critical step for its use in various advanced research applications, including metabolic studies and in vivo imaging techniques like Positron Emission Tomography (PET). Methodologies for both radiolabeling and stable isotopic enrichment, while not extensively documented for this specific molecule, can be extrapolated from established procedures for structurally related aromatic compounds, such as fluorobenzoic acids and aromatic amino acids.

Radiolabeling with Fluorine-18 for PET Imaging

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide widely employed in the synthesis of PET imaging agents due to its favorable decay characteristics, including a 109.8-minute half-life. researchgate.netnih.govnih.gov The incorporation of ¹⁸F into aromatic systems like this compound can be approached through several synthetic strategies, primarily involving nucleophilic aromatic substitution (SNAr) reactions.

One potential strategy involves the synthesis of a suitable precursor where one of the fluorine atoms, or another leaving group at a synthetically accessible position, is replaced by [¹⁸F]fluoride. For instance, a precursor with a nitro or a trimethylammonium group at the 2- or 4-position could be synthesized. These electron-withdrawing groups would activate the aromatic ring for nucleophilic attack by [¹⁸F]fluoride. The choice of leaving group and reaction conditions, such as temperature and solvent, would be critical to achieve high radiochemical yield and purity. acs.org

Another approach is the use of diaryliodonium or triarylsulfonium salt precursors. researchgate.netnih.gov These methods have been shown to be effective for the ¹⁸F-radiolabeling of non-activated and even deactivated aromatic rings. researchgate.net A diaryliodonium salt precursor of this compound could be synthesized and reacted with [¹⁸F]fluoride, often facilitated by a copper catalyst, to yield the desired ¹⁸F-labeled product.

The table below summarizes typical outcomes for ¹⁸F-labeling of various aromatic compounds, providing a reference for potential results for this compound derivatives.

Precursor TypeLabeled CompoundRadiochemical Yield (RCY)Synthesis TimeSpecific Activity (SA)
Nitro-substituted arene[¹⁸F]Fluoro-nitrobenzeneModerate to High30-60 minHigh
Diaryliodonium salt[¹⁸F]FluoroarenesModerate to Quantitative15-30 minVery High
Triarylsulfonium salt[¹⁸F]FluoroarenesModerate to Quantitative15-20 minVery High
Boronic ester[¹⁸F]Fluoroarenes (Cu-mediated)Good to Excellent10-20 minHigh

Isotopic Enrichment with Stable Isotopes

Isotopic enrichment with stable isotopes, such as deuterium (B1214612) (²H or D), is invaluable for mechanistic studies, as internal standards in quantitative mass spectrometry, and to probe metabolic pathways. nih.govscispace.com For a molecule like this compound, deuterium could be incorporated into the aromatic ring.

A common method for deuterium labeling of aromatic acids is through acid-catalyzed hydrogen-deuterium (H/D) exchange. nih.govscispace.com This can be achieved by treating the compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in heavy water (D₂O). nih.govyoutube.com This process facilitates the exchange of aromatic protons with deuterium atoms. The regioselectivity of this exchange would depend on the directing effects of the substituents on the aromatic ring. For this compound, the exchange would likely occur at the C6 position, the only available site on the aromatic ring.

Catalytic exchange methods using transition metals like palladium or ruthenium can also be employed for regioselective deuterium labeling of aromatic compounds. acs.orgchemrxiv.org These methods often offer milder reaction conditions and high levels of deuterium incorporation. chemrxiv.org For example, carboxylate-directed ortho-deuteration is a well-established technique that could potentially be adapted. chemrxiv.org

The success of these labeling strategies would require careful optimization of reaction conditions to ensure high isotopic incorporation without compromising the integrity of the molecule.

Computational Chemistry and Theoretical Investigations of 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid

Quantum Mechanical Studies

Quantum mechanical studies, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of a molecule. These methods model the electron density to calculate a molecule's energy, structure, and various other properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Illustrative Data Table: Predicted Geometric Parameters for 5-Amino-2,4-difluoro-3-hydroxybenzoic acid

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-COOH1.49 Å
C-OH1.36 Å
C-NH21.38 Å
C-F1.35 Å
C=O1.22 Å
Bond AngleO=C-OH122°
C-C-NH2121°
F-C-C118°
Dihedral AngleC-C-C-O (Carboxyl)~0° (for planarity)

Note: The values in this table are illustrative examples based on typical values for similar functional groups and are not from a specific published study on this molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich regions. The LUMO would likely be distributed over the carboxylic acid group and the electron-deficient parts of the ring.

Illustrative Data Table: FMO Properties of this compound

ParameterPredicted Value (Illustrative)Significance
EHOMO-5.8 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (Egap)4.6 eVChemical reactivity and stability

Note: These energy values are illustrative and represent typical ranges for similar aromatic compounds.

Analysis of the orbital compositions would reveal that the amino and hydroxyl groups contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the carboxylic acid group would be a primary contributor to the LUMO, indicating its role as an electrophilic center.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the charge distribution than other methods.

The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these donor-acceptor interactions. For instance, a strong interaction would be expected between the lone pair of the amino group (donor) and the π* antibonding orbitals of the benzene (B151609) ring (acceptor).

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Centers

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the sites for electrophilic and nucleophilic reactions. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them prime sites for interaction with electrophiles or for forming hydrogen bonds. The regions around the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), indicating their role as hydrogen bond donors. The fluorine atoms would also contribute to the electronegative character of their local environment.

Prediction of Non-Linear Optical Properties (e.g., Hyperpolarizability)

Molecules with significant charge transfer and delocalization of electrons can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

Computational methods can predict the hyperpolarizability of a molecule. For this compound, the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid, fluorine) groups attached to a π-conjugated system suggests that it could possess NLO properties. DFT calculations can provide values for the dipole moment (μ) and the components of the hyperpolarizability tensor. A high calculated value of total hyperpolarizability (βtot), often compared to a standard like urea, would indicate its potential as an NLO material.

Illustrative Data Table: Predicted NLO Properties

PropertyPredicted Value (Illustrative)Unit
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)25 x 10-24esu
Total First Hyperpolarizability (βtot)15 x 10-30esu

Note: These values are for illustrative purposes to demonstrate the type of data obtained from such calculations.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations are excellent for understanding the properties of a single, isolated molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution or a crystal) over time.

MD simulations for this compound could be used to study its solvation in different solvents, its aggregation behavior, or its interaction with a biological target. These simulations would involve developing a force field for the molecule, which describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing insights into dynamic processes. For example, MD could be used to explore the stability of hydrogen bonding networks or to calculate the free energy of binding to a protein active site.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them. The rotational freedom around the C-C bond of the carboxylic acid group and the C-N and C-O bonds of the amino and hydroxyl groups, respectively, gives rise to various possible conformers.

A systematic exploration of the potential energy surface (PES) can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically rotating the dihedral angles of the substituents, a map of the molecule's potential energy as a function of its geometry can be generated. For this compound, the primary focus of such an analysis would be the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and to each other.

Intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformations. A strong hydrogen bond is likely to form between the hydroxyl group at the 3-position and the adjacent fluorine atom at the 4-position, or with the carbonyl oxygen of the carboxylic acid at the 2-position. The amino group at the 5-position can also participate in hydrogen bonding, further influencing the conformational landscape.

The most stable conformer is anticipated to be one where steric hindrance is minimized and intramolecular hydrogen bonding is maximized. The planarity of the benzene ring will be largely maintained, though slight puckering may occur to accommodate bulky substituents. The exploration of the PES would reveal the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as other low-energy conformers that may be populated at room temperature and could be relevant for biological activity.

A hypothetical conformational analysis would likely show that the conformer with the hydroxyl proton oriented towards the carboxylic acid's carbonyl oxygen is particularly stable. The energy barriers for rotation around the C-COOH bond would also be calculated, providing insight into the flexibility of this group.

Table 1: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C2-C1-C(O)-OH)Key Intramolecular InteractionsPredicted Relative Energy (kcal/mol)
1O-H···O=C hydrogen bond0.00
2180°Repulsion between O-H and C-H3.5
390°Intermediate5.2

Note: This table is a hypothetical representation based on typical energy differences for substituted benzoic acids.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, most commonly water, to mimic physiological conditions. The simulation would reveal the stability of the low-energy conformers identified through conformational analysis and the frequency of transitions between them.

A key aspect of the MD simulation would be to study the solvent effects on the molecule's conformation and dynamics. The explicit water molecules would form hydrogen bonds with the amino, hydroxyl, and carboxylic acid groups, competing with the intramolecular hydrogen bonds. The simulation would show how the solvation shell organizes around the molecule and how this influences its flexibility. Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics. rsc.org

The fluorine atoms, while not forming strong hydrogen bonds, would influence the local solvent structure due to their high electronegativity. MD simulations on related fluorinated compounds, such as trifluoromethylbenzoic acid isomers, have shown that fluorination can enhance interactions with certain solvents. tandfonline.comtandfonline.com The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to understand the solvent structure around specific atoms of the molecule.

Ligand-Target Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural features of this compound, it is a candidate for docking studies against various biological targets. For instance, many benzoic acid derivatives exhibit antimicrobial properties. nih.gov A plausible docking study could involve a bacterial enzyme, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in bacterial fatty acid biosynthesis. nih.gov

The docking process would involve preparing the 3D structure of the target protein and the ligand. The ligand's low-energy conformers would be generated and then systematically placed in the active site of the protein. A scoring function would be used to estimate the binding affinity for each pose, with the top-scoring poses representing the most likely binding modes.

The analysis of the docked poses would focus on the intermolecular interactions between the ligand and the amino acid residues in the active site. The amino, hydroxyl, and carboxylic acid groups of this compound are all capable of forming hydrogen bonds, which are critical for high-affinity binding. The fluorine atoms can participate in favorable electrostatic interactions and can also enhance binding by displacing water molecules from the active site. The benzene ring can form π-π stacking or hydrophobic interactions with aromatic residues in the protein.

Table 2: Hypothetical Docking Results of this compound with a Bacterial Enzyme Active Site

Interacting Residue (Active Site)Type of InteractionPredicted Distance (Å)
ArginineHydrogen Bond (with Carboxyl)2.8
SerineHydrogen Bond (with Hydroxyl)3.0
AspartateHydrogen Bond (with Amino)2.9
Phenylalanineπ-π Stacking (with Benzene Ring)3.5
LeucineHydrophobic Interaction4.2

Note: This table is a hypothetical representation of potential interactions and is not based on experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with measured biological activity (e.g., antibacterial activity) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Relevant descriptors for this class of compounds would include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity, van der Waals volume.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of FabH revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov A similar model for derivatives of this compound could be developed to optimize its antibacterial potency by suggesting modifications to its structure that would enhance the properties identified as important by the model.

Theoretical Spectroscopic Property Prediction and Interpretation

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

Simulation of Vibrational Spectra (Infrared and Raman) and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are a reliable method for predicting the vibrational frequencies and intensities of a molecule.

For this compound, a DFT calculation, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be performed on the optimized geometry of the molecule. The calculation yields a set of harmonic vibrational frequencies, which correspond to the normal modes of vibration. These theoretical frequencies are often scaled to better match experimental data.

The predicted IR and Raman spectra can be visualized and compared with experimental spectra to confirm the structure of the synthesized compound. A normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency, allowing for the assignment of the observed spectral bands to specific functional groups.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3500-3300N-H stretchingAmino
3400-3200O-H stretchingHydroxyl
3100-3000C-H stretchingAromatic Ring
1720-1680C=O stretchingCarboxylic Acid
1620-1580C=C stretchingAromatic Ring
1300-1200C-F stretchingFluoro
1250-1150C-O stretchingCarboxylic Acid/Hydroxyl
1100-1000C-N stretchingAmino

Note: This table presents a generalized prediction based on typical frequency ranges for the respective functional groups.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the NMR chemical shifts of a molecule with a good degree of accuracy. nih.gov

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound would involve a GIAO (Gauge-Including Atomic Orbital) DFT calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F.

The predicted chemical shifts can be used to aid in the assignment of the experimental NMR spectrum. The electronic environment of each nucleus, which is influenced by the electron-donating and -withdrawing effects of the substituents, determines its chemical shift.

¹H NMR: The aromatic proton will have a chemical shift influenced by the surrounding substituents. The protons of the amino, hydroxyl, and carboxylic acid groups will have exchangeable protons with characteristic chemical shifts.

¹³C NMR: The seven carbon atoms of the molecule will have distinct chemical shifts. The carbonyl carbon of the carboxylic acid will be the most downfield. The aromatic carbons will have shifts that depend on the attached substituents.

¹⁹F NMR: The two fluorine atoms will have chemical shifts that are sensitive to their electronic environment. The presence of the adjacent hydroxyl and amino groups will influence their chemical shifts. The prediction of 19F NMR chemical shifts for fluorinated aromatic compounds has been shown to be reliable using scaling factors. researchgate.netnih.govnih.gov

Table 4: Predicted NMR Chemical Shifts (in ppm) for this compound

AtomPredicted Chemical Shift (ppm)Multiplicity
H (aromatic)6.5 - 7.5d
H (amino)4.0 - 5.0br s
H (hydroxyl)9.0 - 10.0br s
H (carboxyl)11.0 - 12.0br s
C (carboxyl)165 - 175s
C (aromatic)100 - 160m
F (C-2)-130 to -150m
F (C-4)-140 to -160m

Note: This table provides an estimated range for the chemical shifts based on known substituent effects and is not the result of a specific calculation.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the calculation and prediction of electronic absorption and emission spectra, providing deep insights into a molecule's photophysical properties. By applying TD-DFT to this compound, researchers can predict its ultraviolet-visible (UV-Vis) absorption spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzoic acid derivatives, studies have shown that range-separated functionals like CAM-B3LYP, ωB97XD, and LC-ωPBE, as well as the meta-GGA hybrid M06-2X, often provide excellent agreement with experimental data. researchgate.net These functionals are adept at describing charge-transfer excitations, which are common in aromatic systems with both electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid, fluorine) groups.

A typical TD-DFT calculation for this compound would first involve optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies and corresponding oscillator strengths for a number of low-lying excited states. The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition.

The calculated excitation energies and oscillator strengths can be used to simulate the electronic absorption spectrum. Each calculated transition corresponds to a peak in the spectrum, with the excitation energy determining the peak's position (wavelength) and the oscillator strength its intensity. For a molecule like this compound, the electronic transitions are expected to be primarily of a π → π* nature, localized on the benzene ring, with some contribution from n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The presence of substituents like the amino, hydroxyl, and fluorine groups can significantly influence the energies of the molecular orbitals and thus the absorption wavelengths. researchgate.net

Furthermore, TD-DFT can be employed to study the effect of different solvents on the electronic spectra. mdpi.com By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), it is possible to simulate how the solvent polarity affects the absorption and emission wavelengths (solvatochromism). This is particularly relevant for understanding the behavior of the molecule in different chemical environments.

The table below presents hypothetical, yet representative, TD-DFT calculation results for the most significant electronic transitions of this compound in a common solvent like ethanol. These values are based on typical results for substituted benzoic acids and similar aromatic compounds. researchgate.netmdpi.com

Table 1: Simulated Electronic Absorption Data for this compound using TD-DFT/CAM-B3LYP/6-311++G(d,p) in Ethanol

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁4.103020.15HOMO → LUMO (π → π)
S₀ → S₂4.552720.28HOMO-1 → LUMO (π → π)
S₀ → S₃4.982490.08HOMO → LUMO+1 (π → π)
S₀ → S₄5.252360.45HOMO-2 → LUMO (π → π)

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The data presented are illustrative and based on computational studies of analogous compounds.

Similarly, TD-DFT can be used to investigate the properties of the first excited state (S₁), which is crucial for understanding the molecule's fluorescence or phosphorescence behavior. By optimizing the geometry of the S₁ state, one can calculate the emission energy, corresponding to the transition from the relaxed S₁ state back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric and electronic reorganization of the molecule in the excited state.

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

Elucidation of Enzyme Inhibition and Modulation Mechanisms

The ability of a compound to inhibit or modulate enzyme activity is a cornerstone of its potential therapeutic or toxicological profile. Research in this area typically focuses on the precise nature of the interaction with the enzyme's active site, the strength and speed of binding, and the ultimate consequence for the enzyme's catalytic function.

Interaction with Active Sites of Relevant Enzymes (e.g., cyclooxygenase-2, acetylcholinesterase)

Scientific literature does not currently contain specific studies detailing the interaction of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid with the active sites of enzymes such as cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE).

Interactions with enzyme active sites are fundamental to understanding a compound's mechanism of action. For instance, inhibitors of COX-2, an enzyme involved in inflammation, often bind to a hydrophobic channel in the enzyme, preventing the substrate from accessing the catalytic site. Similarly, acetylcholinesterase inhibitors, which are crucial in managing conditions like Alzheimer's disease, typically interact with the catalytic triad or the peripheral anionic site of the enzyme to prevent the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov

Investigation of Binding Affinities and Kinetics Using Biophysical Techniques (e.g., Isothermal Titration Calorimetry (ITC))

There is no available data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) to quantify the binding affinities and kinetics of this compound with any enzyme.

ITC is a powerful method used to directly measure the heat changes that occur during a binding event. nih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), which together provide a complete thermodynamic profile of the interaction. nih.gov Such data is critical for understanding the forces driving the binding process.

Interactive Table: Representative Data from ITC Analysis of an Enzyme-Inhibitor Interaction

ParameterValueUnit
Stoichiometry (n)1.05
Dissociation Constant (Kd)2.5µM
Enthalpy (ΔH)-15.2kcal/mol
Entropy (ΔS)-10.8cal/mol·K

Note: This table is illustrative and does not represent data for this compound.

Mechanistic Pathways of Target Enzyme Inactivation or Modulation

In the absence of binding studies, the mechanistic pathways of enzyme inactivation or modulation by this compound remain unknown.

Mechanisms of enzyme inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the free enzyme, the enzyme-substrate complex, or both. Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation.

Receptor Ligand Interaction Profiling

The interaction of a compound with cellular receptors is a key determinant of its ability to influence physiological processes. Understanding the molecular basis of these interactions and the structural features that govern them is a primary goal of pharmacological research.

Molecular Basis of Interaction with Specific Receptors (e.g., GPR88, PPARγ)

There are no published studies on the interaction of this compound with specific receptors such as G-protein coupled receptor 88 (GPR88) or peroxisome proliferator-activated receptor gamma (PPARγ).

GPR88 is an orphan receptor primarily expressed in the brain and is implicated in motor control and reward pathways. Ligands for GPR88 could have therapeutic potential in neurological and psychiatric disorders. PPARγ is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism, making it a target for drugs used to treat type 2 diabetes.

Structural Determinants for Ligand-Receptor Recognition (e.g., phosphotyrosine mimicry)

The structural features of this compound that would determine its recognition by a receptor, such as the potential for phosphotyrosine mimicry, have not been investigated.

Phosphotyrosine mimicry is a strategy where a molecule contains a functional group that mimics the negatively charged phosphate group of a phosphotyrosine residue. This allows the molecule to bind to proteins that recognize and bind to phosphotyrosine, thereby modulating their activity. The presence of a carboxylic acid and a hydroxyl group on the benzoic acid ring of the title compound could potentially allow for interactions with receptors that recognize phosphorylated substrates, but this remains speculative without experimental evidence.

Insights into Cellular Mechanistic Pathways

Detailed investigations into how this compound interacts with and influences cellular machinery are not currently available in the scientific literature. The following subsections outline the specific areas where research is needed to build a mechanistic understanding of this compound's biological activity.

In Vitro Studies on Cellular Uptake and Intracellular Localization

There are no available studies that have investigated the processes by which this compound may be transported across the cell membrane. Research in this area would need to address whether the uptake is an active or passive process and identify any specific transporters that may be involved. Furthermore, once inside the cell, the specific subcellular compartments to which this compound localizes have not been determined. Such information is critical for understanding its potential sites of action.

Effects on Cellular Signaling Pathways and Metabolic Processes

The influence of this compound on the intricate network of cellular signaling pathways has not been characterized. It is unknown whether this compound can modulate key signaling cascades that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. Similarly, its impact on cellular metabolism, including key pathways like glycolysis or oxidative phosphorylation, remains to be investigated.

Target Engagement Studies in Cellular Contexts

The specific molecular targets with which this compound may interact within a cellular environment have not been identified. Target engagement studies are essential to confirm direct binding to putative protein targets and to understand the functional consequences of such interactions. Without this data, the mechanism of action of this compound at the molecular level cannot be defined.

Structure Activity Relationship Sar and Rational Design of 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid Derivatives

Systematic Exploration of Structural Modularity

A thorough examination of the structural components of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid is crucial for understanding its molecular interactions and reactivity. This involves dissecting the individual contributions of its functional groups and their positions on the aromatic ring.

Impact of Fluorine Substituent Position and Number on Molecular Recognition and Reactivity

The presence and positioning of fluorine atoms on the benzoic acid ring are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. The introduction of fluorine can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netrsc.orgnih.gov The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting ionization at physiological pH and the potential for ionic interactions.

The specific placement of the two fluorine atoms at the 2- and 4-positions in this compound creates a unique electronic environment on the aromatic ring. This substitution pattern can influence the molecule's conformation and its ability to form specific interactions, such as halogen bonds, with a biological target. researchgate.net The development of a practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid highlights the interest in exploring different halogenation patterns on this scaffold for potential antimicrobial applications. researchgate.netsemanticscholar.org

Contribution of Hydroxyl and Amino Functional Groups to Binding Interactions

The hydroxyl (-OH) and amino (-NH2) groups are key pharmacophoric features that can engage in a variety of non-covalent interactions, including hydrogen bonds, which are fundamental to molecular recognition by biological targets. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group primarily functions as a hydrogen bond donor. The relative positions of these groups on the aromatic ring, ortho and para to each other and in proximity to the fluorine and carboxylic acid moieties, create a specific three-dimensional arrangement of interaction points.

Studies on related hydroxybenzoic acid derivatives have shown that the number and position of hydroxyl groups can significantly affect their biological activities, such as antimicrobial and antioxidant properties. ppor.aznih.govglobalresearchonline.net For instance, the presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in a molecule can enhance its pharmacokinetic properties. nih.gov The synthesis of various aminoacyl derivatives of hydroxybenzoic acids further underscores the exploration of these functional groups to modulate biological activity. researchgate.net

Modifications to the Carboxylic Acid Moiety and Their Biological Ramifications

The carboxylic acid group is a crucial functional group, often involved in key ionic interactions and hydrogen bonding with biological targets. longdom.org However, its acidic nature can sometimes lead to poor membrane permeability and rapid metabolism. Therefore, modifying this group is a common strategy in drug design to improve pharmacokinetic properties.

Esterification or amidation of the carboxylic acid are common modifications. For example, the synthesis of hydroxybenzoic acid ester conjugates has been explored to enhance biological activities, such as fungicidal properties. nih.gov These modifications can increase the lipophilicity of the parent compound, potentially improving its absorption and distribution. The biological ramifications of such changes are highly dependent on the specific target and the nature of the ester or amide substituent. A comprehensive review of p-hydroxybenzoic acid and its derivatives highlights the diverse biological activities that can be achieved through such modifications. globalresearchonline.netresearchgate.net

Design and Synthesis of Advanced Analogues

Building upon the foundational SAR data, the rational design of advanced analogues of this compound aims to optimize its biological profile. This involves sophisticated chemical strategies to fine-tune the molecule's properties.

Bioisosteric and Isoelectronic Replacements within the Aromatic Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govu-tokyo.ac.jp Within the aromatic ring of this compound, various bioisosteric replacements could be considered. For instance, replacing one of the fluorine atoms with another halogen or a cyano group could modulate the electronic properties and binding interactions.

Furthermore, the entire benzene (B151609) ring could be replaced with a heterocyclic ring system, such as pyridine (B92270) or pyrimidine. Such modifications can significantly alter the molecule's polarity, solubility, and metabolic stability, and may introduce new interaction points with the target. The synthesis of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide, where the carboxylic acid is replaced by a sulfonamide, demonstrates the application of this strategy to create compounds with potential anticancer activity. nih.gov

Strategies for Linker Modifications and Extension to Optimize Interactions

In many drug design campaigns, a core scaffold like this compound may be linked to another molecular fragment to achieve a desired biological effect. The nature of the linker connecting these two parts is critical for maintaining optimal interactions of both fragments with the target. nih.gov

Incorporation of Diverse Heterocyclic Moieties (e.g., thiadiazole, oxadiazole, quinoline (B57606) derivatives)

Thiadiazole Derivatives: The synthesis of derivatives incorporating the thiadiazole ring has been explored for various aminobenzoic acid analogs. For example, 1,3,4-thiadiazole (B1197879) derivatives of 5-amino-2-hydroxybenzoic acid have been synthesized and evaluated for their antimicrobial activities. researchgate.net The general synthetic route often involves the reaction of the parent benzoic acid with thiosemicarbazide, followed by cyclization. nih.gov The SAR studies of such compounds indicate that the substitution pattern on the thiadiazole ring and any associated phenyl rings significantly influences the biological activity.

Oxadiazole Derivatives: Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, are recognized for their wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The synthesis of 1,3,4-oxadiazole derivatives from 4-aminobenzoic acid has been reported, providing a template for potential modifications of this compound. researchgate.net SAR studies on various oxadiazole-containing compounds reveal that the nature and position of substituents on attached aromatic rings are crucial for activity. For instance, electron-withdrawing groups on a phenyl ring attached to the oxadiazole can enhance certain biological effects. nih.gov

Quinoline Derivatives: The quinoline scaffold is a well-established pharmacophore in drug discovery, notably in the development of antimicrobial agents like fluoroquinolones. researchgate.netmdpi.com The core structure of some quinolones includes a difluorinated phenyl ring, making the incorporation of a quinoline moiety a rational design strategy for derivatives of this compound. The synthesis of novel quinoline derivatives often involves multi-step reactions, starting from isatin (B1672199) or substituted anilines. iipseries.org SAR studies of quinoline-based agents have shown that modifications at various positions of the quinoline ring system can fine-tune their activity and selectivity. e3s-conferences.orgnih.gov For example, the nature of the substituent at the N-1 and C-7 positions of the quinolone core is critical for antibacterial potency.

Correlation of Structural Features with Specific Biological Activities and Selectivity

The rational design of potent and selective drug candidates relies on a deep understanding of how specific structural features of a molecule contribute to its biological activity.

Identification of Key Pharmacophoric Elements for Desired Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, key pharmacophoric elements can be inferred from related structures.

The core aminobenzoic acid moiety itself presents key interaction points: the carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can also participate in hydrogen bonding. The fluorine atoms can modulate the acidity of the hydroxyl and carboxylic acid groups and can also engage in specific interactions with the target protein.

When heterocyclic moieties are introduced, they contribute additional pharmacophoric features. For instance, the nitrogen atoms in thiadiazole and oxadiazole rings can act as hydrogen bond acceptors. nih.govnih.gov The aromatic nature of these rings can lead to π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov

HeterocyclePotential Pharmacophoric Contributions
Thiadiazole Hydrogen bond acceptors (nitrogen atoms), π-π stacking, potential for metal chelation (sulfur atom)
Oxadiazole Hydrogen bond acceptors (nitrogen and oxygen atoms), dipole interactions, π-π stacking
Quinoline Aromatic system for π-π stacking, nitrogen atom as hydrogen bond acceptor, scaffold for diverse substitutions

Iterative Design Cycles Guided by Computational and Experimental SAR Data

The process of lead optimization is typically an iterative one, involving cycles of design, synthesis, and biological testing. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in guiding this process. h-its.org

For instance, if initial screening reveals that a thiadiazole derivative of this compound has modest activity, computational modeling could be used to predict modifications that would improve its binding to the target. This might involve suggesting alternative substitution patterns on the thiadiazole ring or exploring different linkage chemistries to the parent molecule. The insights gained from these computational predictions are then used to design a new set of compounds for synthesis and testing, thus completing the iterative cycle. This approach of combining computational and experimental data accelerates the discovery of more potent and selective compounds.

Validation of SAR Hypotheses through Focused Library Synthesis

Once a promising SAR trend is identified, it is often validated by the synthesis and testing of a focused library of compounds. This involves systematically varying a particular structural feature to confirm its importance for biological activity. For example, if it is hypothesized that an electron-withdrawing group at a specific position of an attached heterocyclic ring is beneficial, a small library of compounds with different electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) at that position would be synthesized and evaluated. The results from this focused library can provide strong evidence to confirm or refute the initial SAR hypothesis and further refine the pharmacophore model.

Advanced Analytical Method Development for 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 5-Amino-2,4-difluoro-3-hydroxybenzoic acid and its related compounds. The development of robust and reliable chromatographic methods is essential for purity assessment and the determination of enantiomeric excess in chiral analogues.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A simple, selective, and sensitive reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. longdom.org The separation is commonly achieved on a C18 column with a gradient elution system. nih.govekb.eg The mobile phase often consists of an aqueous component, such as water with an acid modifier like phosphoric acid or formic acid to control ionization, and an organic component like acetonitrile (B52724) or methanol (B129727). nih.govekb.egnih.gov Detection is usually performed using a Photo-Diode Array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength and provides spectral information to confirm peak purity. wu.ac.thwu.ac.th

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. longdom.orgnih.gov Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). longdom.orgnih.gov Specificity ensures that the peak corresponding to the main compound is well-resolved from impurities and degradation products. ekb.eg Linearity is established by demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range. longdom.orgnih.gov Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with acceptance criteria for relative standard deviation (RSD) typically being less than 2%. longdom.orgnih.gov

Table 1: Typical HPLC Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 nih.govwu.ac.th
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.Recovery between 85% and 115% wu.ac.th
Precision (RSD) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% longdom.orgnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1 ekb.eg
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1 ekb.eg
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should be within acceptable limits (e.g., < 2.0%) after minor changes to flow rate, column temperature, etc. longdom.org

Application of Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, stemming from the carboxylic acid, hydroxyl, and amino functional groups. These groups can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column.

To overcome these limitations, derivatization is required to convert the non-volatile parent compound into a volatile derivative. Common derivatization techniques for compounds with active hydrogens include:

Silylation: Reacting the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace the active hydrogens on the hydroxyl, amino, and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

Esterification/Acylation: Converting the carboxylic acid to an ester (e.g., a methyl ester using diazomethane (B1218177) or methanol with an acid catalyst) and acylating the amino and hydroxyl groups.

Once derivatized, the volatile analogue can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification, providing structural information based on the fragmentation pattern of the derivative.

Chiral Chromatography for Enantiomeric Purity Determination of Chiral Analogues

For chiral analogues of this compound, determining the enantiomeric purity is critical. Chiral chromatography is the most effective method for separating enantiomers. researchgate.net This is typically achieved using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are a highly effective class of CSPs for the separation of underivatized amino acids and their analogues. mst.edu Columns like Chirobiotic T (teicoplanin-based) are widely used for resolving the enantiomers of various unnatural amino acids in reversed-phase or polar organic modes. mst.eduresearchgate.net Another common type of CSP for amino acid analysis is the crown ether-based column, such as Crownpak CR(+), which is particularly effective when used with acidic aqueous mobile phases. researchgate.netresearchgate.net The choice of mobile phase, which often includes an organic modifier (e.g., methanol, ethanol) and an acidic or basic additive, is crucial for optimizing the separation and resolution of the enantiomers. researchgate.netmst.edu

Table 2: Comparison of Chiral Stationary Phases for Amino Acid Analogue Separation

Chiral Stationary Phase (CSP)PrincipleTypical Mobile PhaseApplicability
Teicoplanin (e.g., Chirobiotic T) Forms diastereomeric complexes via hydrogen bonding, dipole-dipole, and ionic interactions. mst.eduHydro-organic (e.g., Methanol/Water, Acetonitrile/Water) with acidic or basic modifiers. researchgate.netmst.eduBroadly applicable to a wide range of underivatized amino acids and their analogues. mst.edusigmaaldrich.com
Crown Ether (e.g., Crownpak CR(+)) Inclusion complexation, primarily with the protonated primary amine group of the analyte. researchgate.netAqueous acidic solutions (e.g., perchloric acid, pH 1-2). Organic solvents can reduce retention. researchgate.netExcellent for primary amino acids. researchgate.net
Cyclodextrin-based Inclusion of the analyte's hydrophobic portion into the cyclodextrin (B1172386) cavity.Reversed-phase (e.g., Acetonitrile/Buffer).Effective for N-blocked amino acids and other aromatic compounds. sigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound, providing detailed information about its atomic composition, connectivity, and conformation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural characterization of organic molecules in solution. core.ac.uk For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show a single aromatic proton signal, likely a doublet of doublets due to coupling with the two fluorine atoms. The chemical shifts of the exchangeable protons (from -OH, -NH₂, and -COOH groups) would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of their environment (e.g., carboxyl, aromatic C-O, C-N, C-F, C-H). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH is present in the aromatic ring of the parent compound). core.ac.uk

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are crucial for confirming the substitution pattern on the aromatic ring. rsc.org

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively, allowing for unambiguous assignment of all signals. core.ac.uk

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity / Coupling
¹H H-6~6.5-7.5Doublet of doublets (dd) due to coupling with F-2 and F-4
¹³C C=O (Carboxyl)~165-175Singlet (or small coupling to F)
C-1 (C-COOH)~110-120Coupling with F-2
C-2 (C-F)~140-155Large one-bond C-F coupling
C-3 (C-OH)~135-150Coupling with F-2 and F-4
C-4 (C-F)~140-155Large one-bond C-F coupling
C-5 (C-NH₂)~125-140Coupling with F-4
C-6 (C-H)~105-115Coupling with F-2 and F-4
¹⁹F F at C-2-120 to -150Doublet (due to F-F coupling)
F at C-4-120 to -150Doublet (due to F-F coupling)

High-Resolution Mass Spectrometry (MS, LC-MS, HR-ESI-MS) for Exact Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and using a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements (typically with an error of < 5 ppm). drug-dev.com This allows for the unambiguous determination of the elemental composition of the parent ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Table 4: Predicted HRMS Fragmentation Analysis for this compound (C₇H₅F₂NO₃)

Ion TypeFormulaCalculated Exact Mass (m/z)Proposed Neutral Loss
[M-H]⁻ (Parent Ion) C₇H₄F₂NO₃⁻188.0165-
[M-H-CO₂]⁻ C₆H₄F₂NO⁻144.0266Loss of carbon dioxide (44.0 Da)
[M+H]⁺ (Parent Ion) C₇H₆F₂NO₃⁺190.0310-
[M+H-H₂O]⁺ C₇H₄F₂NO₂⁺172.0204Loss of water (18.0 Da)
[M+H-CO]⁺ C₆H₆F₂NO₂⁺162.0361Loss of carbon monoxide (28.0 Da)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural analysis of this compound. These methods provide detailed information about the functional groups present and offer a unique "molecular fingerprint," allowing for unambiguous identification.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. For this compound, characteristic absorption bands are expected for the amine (N-H), hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-fluorine (C-F) groups. The broad O-H stretching vibrations from the carboxylic acid and phenolic groups, and the sharp N-H stretching bands from the amino group, are typically observed in the high-wavenumber region (above 2500 cm⁻¹). The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp peak around 1700 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic ring vibrations and C-F bonds often produce strong, well-defined Raman signals. The combination of both FT-IR and FT-Raman spectra allows for a complete vibrational assignment. jocpr.comjocpr.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to simulate the vibrational spectra, aiding in the precise assignment of observed experimental bands to specific vibrational modes. nih.govnih.gov

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Technique
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad) IR
O-H (Phenolic) Stretching 3600 - 3200 (broad) IR
N-H (Amine) Stretching 3500 - 3300 (sharp) IR, Raman
C=O (Carboxylic Acid) Stretching 1725 - 1700 IR
C=C (Aromatic Ring) Stretching 1600 - 1450 IR, Raman
C-F (Aryl Fluoride) Stretching 1300 - 1100 IR
C-O Stretching 1320 - 1210 IR

Advanced Hybrid and Hyphenated Analytical Techniques

To analyze complex mixtures containing this compound and its derivatives, more advanced hybrid and hyphenated techniques are required. These methods combine the separation power of chromatography with the identification capabilities of spectroscopic detectors.

Coupling of Chromatography with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for separating, identifying, and quantifying this compound and its related substances in complex matrices. nih.gov The process begins with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates the components of a mixture based on their physicochemical properties (e.g., polarity, size, charge).

Following separation, the eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the molecular ions, providing the molecular weight of each component. For higher certainty, tandem mass spectrometry (MS/MS) is performed. In this step, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and the resulting fragments are analyzed (MS2). This fragmentation pattern is highly specific to the molecule's structure and can be used to confirm its identity or to characterize unknown derivatives and impurities. mdpi.com This approach is invaluable for impurity profiling in pharmaceutical manufacturing and for identifying metabolites in biological samples. ekb.egnih.gov

Integration of LC-NMR for On-line Structural Elucidation

While LC-MS/MS provides powerful data on molecular weight and fragmentation, it can sometimes be insufficient for the complete, unambiguous structural elucidation of a novel compound. The integration of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides definitive structural information. nih.gov This hyphenated technique allows for the acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR) of compounds as they elute from the LC column.

Specialized Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound at very low concentrations (trace analysis) or the study of its metabolic fate (metabolite profiling) requires highly sensitive and selective analytical methods.

For quantitative trace analysis, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is the gold standard. In this approach, the mass spectrometer is set to detect one or more specific precursor-to-fragment ion transitions that are unique to the target analyte. This high selectivity minimizes background noise and matrix interference, allowing for quantification at picogram or even femtogram levels. This is essential for monitoring residual levels of the compound or its impurities.

For metabolite profiling, where the goal is to identify all possible metabolic products of this compound in a biological system, high-resolution mass spectrometry (HRMS) coupled with LC is often employed. iosrjournals.org Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with an error of <5 ppm). This accuracy allows for the determination of the elemental composition of unknown metabolites, providing strong clues to their identity. nih.gov By comparing the metabolite profiles of control versus treated samples, researchers can map the biotransformation pathways of the parent compound.

Table 2: Summary of Advanced Analytical Techniques and Their Applications

Technique Principle Primary Application for this compound
LC-MS/MS Chromatographic separation followed by mass analysis and fragmentation. nih.gov Identification and quantification of the parent compound, its derivatives, and known impurities in complex mixtures.
LC-NMR Chromatographic separation followed by on-line NMR spectroscopy. nih.gov Unambiguous structural elucidation of novel derivatives or impurities, especially for distinguishing isomers.
LC-HRMS (e.g., Q-TOF, Orbitrap) Chromatographic separation with highly accurate mass measurement. Identification of unknown metabolites by determining their elemental composition; trace analysis.

| LC-MS/MS (MRM/SRM) | Highly selective detection of specific precursor-fragment ion transitions. | High-sensitivity quantification of the target compound and its known metabolites at trace levels. |

Applications of 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid in Advanced Materials and Chemical Biology

Utilization as a Versatile Building Block in Complex Organic Synthesis

5-Amino-2,4-difluoro-3-hydroxybenzoic acid serves as a highly versatile starting material for the construction of a wide range of complex organic molecules. Its distinct functional groups offer multiple points for chemical modification, allowing for the generation of diverse molecular architectures.

The presence of amino and carboxylic acid functionalities on the fluorinated benzene (B151609) ring makes this compound an ideal precursor for the synthesis of various fluorinated heterocyclic compounds. These heterocyclic systems are core components of many pharmaceuticals and agrochemicals. researchgate.net The amino group can participate in cyclization reactions with a variety of reagents to form nitrogen-containing heterocycles, while the carboxylic acid can be converted into other functional groups to facilitate further synthetic transformations. For instance, similar fluorinated aminobenzoic acids are utilized in the construction of fluorinated quinolones, a major class of antibacterial agents. orientjchem.orgnih.gov The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated precursors highlights the general strategy of using such building blocks to create complex heterocyclic systems with desirable biological properties. researchgate.net

Table 1: Examples of Heterocyclic Systems Potentially Derived from Fluorinated Aminobenzoic Acids

Heterocyclic System Potential Application Reference
Fluorinated Quinolones Antibacterial Agents orientjchem.orgnih.gov
Fluorinated Pyrimidines Antiviral, Anticancer researchgate.net
Fluorinated Pyrazoles Agrochemicals, Pharmaceuticals researchgate.net

This table presents potential applications based on the synthesis of similar fluorinated heterocyclic compounds.

The structural motif of this compound is of significant interest in medicinal chemistry. Its close analog, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate in the synthesis of potent antimicrobial 3-quinolinecarboxylic acid derivatives. researchgate.net This underscores the value of the difluoro-hydroxybenzoic acid core in developing new therapeutic agents. The amino group provides a handle for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. tandfonline.com The broader class of aminobenzoic acids serves as a foundational building block in the design of drugs for a wide range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.govmdpi.com

Fluorinated organic molecules are widely employed in the design of enzyme inhibitors and receptor modulators due to the ability of fluorine to form strong, specific interactions with biological targets. nih.govresearchgate.net The rigid, substituted aromatic core of this compound provides a stable platform for the attachment of various pharmacophores to create potent and selective inhibitors. For example, fluorinated scaffolds are integral to the development of inhibitors for enzymes such as serine proteases and glycosidases. nih.gov The strategic placement of fluorine atoms can enhance binding affinity and selectivity for the target enzyme or receptor. While direct examples using this specific benzoic acid are not prevalent, the principles of using fluorinated building blocks in inhibitor design are well-established. rroij.comresearchgate.net

Role in Chemical Probe Development

Chemical probes are essential tools in chemical biology for the study of biological systems. They allow for the visualization, tracking, and perturbation of biological processes in living cells. The unique properties of this compound make it a promising candidate for the development of novel chemical probes.

Affinity probes and activity-based probes are designed to specifically label and identify protein targets within a complex biological mixture. The reactive functional groups of this compound can be used to attach reporter tags (such as biotin (B1667282) or a clickable alkyne) and reactive groups for covalent modification of the target protein. The fluorinated core can contribute to the specificity and binding affinity of the probe for its intended target. The development of such probes is crucial for target identification and validation in drug discovery.

Fluorescent probes are indispensable for modern biological imaging. The synthesis of novel fluorophores is an active area of research, and fluorinated compounds often exhibit interesting photophysical properties. flemingcollege.ca While not inherently fluorescent, the this compound scaffold can be chemically modified to create novel fluorescent dyes. The amino group can be derivatized to introduce a fluorophore, or the entire molecule can serve as a core for building a new fluorescent system. The fluorine atoms can modulate the electronic properties of the resulting dye, potentially leading to favorable characteristics such as high quantum yield and photostability. The development of fluorescent probes based on boronic acids for saccharide detection illustrates how specific chemical functionalities can be leveraged to create responsive fluorescent sensors. nih.gov Although direct synthesis of fluorescent probes from this compound is not widely reported, its structural features suggest its potential as a building block in this area. nih.gov

Integration into Functional Materials

The multifunctionality of this compound allows for its incorporation into a variety of materials, imparting specific chemical and physical properties. The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups can influence the electronic properties, reactivity, and intermolecular interactions of the resulting materials.

Applications in Polymer Science and Supramolecular Chemistry

In the realm of polymer science, this compound can serve as a specialty monomer to create high-performance polymers. The amino and carboxylic acid groups are suitable for polymerization reactions, such as polycondensation, to form polyamides or polyesters. The fluorine atoms are expected to enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymers. For instance, the incorporation of fluorinated monomers is a known strategy to produce polymers with low dielectric constants, making them valuable in the electronics industry. numberanalytics.com

The hydroxyl group provides an additional site for post-polymerization modification or for influencing the polymer's solubility and adhesion properties. The combination of these functional groups can lead to polymers with tailored properties for specific applications, such as gas separation membranes or advanced coatings.

In supramolecular chemistry, the molecule's capacity for forming multiple non-covalent interactions is of significant interest. The carboxylic acid can form strong hydrogen bonds, often leading to dimer formation, while the amino and hydroxyl groups can also participate in hydrogen bonding networks. These interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. researchgate.netresearchgate.net The fluorinated benzene ring can also engage in aromatic (π-π) stacking interactions, further directing the assembly process. rsc.org The rational design of self-assembling systems based on this molecule could lead to the formation of functional supramolecular polymers, gels, or liquid crystals. rsc.orgresearchgate.net

Table 1: Potential Contributions of Functional Groups in this compound to Polymer and Supramolecular Properties

Functional GroupPotential Role in Polymer SciencePotential Role in Supramolecular Chemistry
Amino Group (-NH2) Monomer for polyamide synthesis; site for cross-linking.Hydrogen bond donor; site for molecular recognition.
Carboxylic Acid (-COOH) Monomer for polyester/polyamide synthesis; improves adhesion.Strong hydrogen bond donor/acceptor (dimerization); pH-responsive assembly.
Hydroxyl Group (-OH) Site for post-polymerization modification; influences solubility.Hydrogen bond donor/acceptor; metal coordination site.
Difluoro-phenyl Ring Enhances thermal stability, chemical resistance, and hydrophobicity; lowers dielectric constant.Influences π-π stacking interactions; modulates electronic properties.

Functionalization of Nanomaterials and Surfaces for Biomedical or Catalytic Applications

The functional groups of this compound make it an excellent candidate for the surface modification of nanomaterials, such as gold nanoparticles, iron oxide nanoparticles, or mesoporous silica (B1680970) nanoparticles. mdpi.comnih.gov The carboxylic acid or amino group can be used to covalently attach the molecule to the nanoparticle surface, creating a functional coating. samipubco.com This functionalization can improve the stability and dispersibility of the nanoparticles in various solvents and biological media.

For biomedical applications, the surface-bound molecules can serve as linkers for the attachment of targeting ligands, drugs, or imaging agents. The biocompatibility of benzoic acid derivatives can be advantageous in these contexts. nih.govresearchgate.netnih.gov For example, modifying the surface of drug-delivery nanoparticles with this compound could potentially enhance their cellular uptake or provide a pH-responsive release mechanism due to the carboxylic acid group.

In the field of catalysis, immobilizing catalytic species onto surfaces functionalized with this compound could offer several benefits. The fluorinated aromatic ring might influence the electronic environment of an attached catalyst, potentially altering its activity and selectivity. mdpi.comnih.gov The defined orientation and spacing of catalytic sites on a modified surface can also lead to enhanced performance compared to homogeneous catalysts.

Table 2: Illustrative Research Findings on Related Functionalized Nanomaterials

NanomaterialFunctionalizing Agent (Analogue)Key FindingsPotential Relevance
Iron Oxide NanoparticlesBenzoic acidSuccessful functionalization confirmed by FT-IR, leading to stable nanoparticles with specific magnetic properties. samipubco.comDemonstrates the feasibility of using benzoic acid derivatives for nanoparticle surface modification.
Mesoporous Silica Nanoparticles3-aminopropyltriethoxysilane (APTES)Amino-functionalization allowed for high drug loading capacity and enhanced skin penetration for transdermal drug delivery. nih.govHighlights the utility of amino groups for drug loading and delivery applications.
Chitosan-g-poly(N-isopropylacrylamide)4-hydroxy-3,5-dimethoxybenzoic acidThe benzoic acid derivative imparted potent antioxidant activities to the biomaterial for treating neurodegeneration. nih.govSuggests that the hydroxyl and other ring substituents can introduce specific bioactivities.

Conclusion and Future Perspectives in 5 Amino 2,4 Difluoro 3 Hydroxybenzoic Acid Research

Synthesis of Major Research Contributions and Findings

As of this writing, specific research contributions and detailed findings directly concerning 5-Amino-2,4-difluoro-3-hydroxybenzoic acid are not extensively documented in publicly available literature. The primary contribution of this molecule is currently its existence as a novel chemical scaffold. However, a synthesis of its potential can be derived from an analysis of its constituent functional groups and the broader context of fluorinated aromatics in science.

The true value of this compound likely lies in its role as a versatile chemical intermediate. The presence of fluorine atoms is a hallmark of modern pharmaceutical design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. researchgate.netnih.govnih.gov The hydroxyl, amino, and carboxylic acid moieties serve as versatile chemical handles, allowing for a wide range of derivatization reactions. These groups can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Aminobenzoic acid derivatives, for instance, are known precursors to a variety of essential compounds and can form unique secondary structures. nih.govresearchgate.net Therefore, the principal finding is the identification of this compound as a high-potential building block for future discovery programs.

Table 1: Physicochemical Properties of this compound Note: This data is computationally predicted and sourced from chemical databases, highlighting the need for empirical validation.

PropertyValue
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
XLogP3-AA (Predicted) 0.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Emerging Trends and Unresolved Challenges in the Field

The prospective research trajectory for this compound aligns with several key trends in modern chemistry while also presenting significant challenges.

Emerging Trends:

Fluorinated Building Blocks in Drug Discovery: There is a clear and sustained trend toward the use of more complex and densely functionalized fluorinated building blocks in the synthesis of new chemical entities for medicine. tandfonline.com This compound fits perfectly within this trend, offering a pre-functionalized aromatic core that could accelerate the discovery of novel therapeutics.

Novel Monomers for Advanced Materials: Aromatic polyamides (aramids) and other polymers derived from functionalized benzoic acids are critical for creating heat- and impact-resistant materials. nih.gov The exploration of novel aminobenzoic acid monomers to create materials with unique properties is an active area of research where this compound could be relevant. acs.org

Unresolved Challenges:

Lack of Foundational Data: A direct consequence of its novelty is the absence of empirical data on its physicochemical properties, reactivity, and toxicological profile. This lack of foundational knowledge is a barrier to its adoption and further investigation in any application-focused research.

Future Directions for Advanced Chemical Synthesis and Derivatization

Overcoming the challenges associated with this compound will require the application of modern synthetic methodologies and a systematic exploration of its chemical reactivity.

Advanced Chemical Synthesis: Future research must prioritize the development of a robust synthetic route. Promising strategies could include:

Late-Stage Functionalization: Exploring C-H activation and functionalization techniques to install the required groups onto a simpler, pre-existing aromatic core.

Novel Catalytic Methods: Designing new catalytic systems for the selective fluorination or amination of complex benzoic acid derivatives.

Chemoenzymatic Synthesis: Utilizing enzymes to perform specific transformations with high selectivity under mild conditions, which could be particularly useful for navigating the challenges of regioselectivity. tandfonline.com

Derivatization Potential: Once an efficient synthesis is established, future work should focus on creating a library of derivatives to explore its chemical space. Key derivatization strategies would include:

Amide and Ester Formation: The carboxylic acid group is a prime site for modification, allowing for the synthesis of a vast array of amides and esters, which are common functional groups in bioactive molecules. beilstein-journals.org

N-Functionalization: The amino group can be acylated, alkylated, or used as a handle to construct heterocyclic systems, such as benzoxazoles or quinolones.

Hydroxyl Group Modification: The phenolic hydroxyl can be converted to ethers or esters to modulate the compound's electronic properties and solubility.

Potential for Interdisciplinary Collaborations and Translational Research in Chemical Biology

The structural features of this compound make it a prime candidate for interdisciplinary research, bridging synthetic chemistry with biology and materials science.

Medicinal Chemistry and Chemical Biology: Collaboration with medicinal chemists and biologists is essential. The compound and its derivatives should be subjected to broad biological screening to identify potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities. nih.govmdpi.comnih.gov Its structural similarity to precursors of known bioactive compounds makes this a logical and promising path for translational research.

Materials Science: Interdisciplinary projects with materials scientists could investigate its potential as a monomer. Polymerization studies could reveal new materials with enhanced thermal stability, chemical resistance, or unique optical properties imparted by the fluorinated aromatic core.

Computational Chemistry: Collaboration with computational chemists can accelerate research by predicting the compound's properties, modeling its interactions with biological targets, and guiding the rational design of derivatives with improved activity or desired material characteristics.

Table 2: Potential Interdisciplinary Research Directions

Research AreaKey ObjectivesCollaborating DisciplinesPotential Outcomes
Medicinal Chemistry Synthesize and screen a library of derivatives for biological activity.Organic Chemistry, Pharmacology, BiochemistryIdentification of new lead compounds for drug discovery programs.
Materials Science Investigate the compound as a monomer for novel polymers.Polymer Chemistry, Materials EngineeringDevelopment of high-performance materials with unique properties.
Chemical Biology Use the compound as a chemical probe to study biological systems.Molecular Biology, Cell BiologyNew tools to understand biological pathways and enzyme function.
Computational Science Model molecular properties and predict biological activity.Computational Chemistry, BioinformaticsRational design of next-generation derivatives and focused experimental testing.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2,4-difluoro-3-hydroxybenzoic acid?

Methodological Answer: Synthesis typically involves sequential halogenation and amination steps on a benzoic acid scaffold. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor™) or nucleophilic substitution (e.g., KF in polar aprotic solvents) are used. Amination can be achieved via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct substitution using ammonia/amines under high-pressure conditions. Protecting groups (e.g., acetyl for hydroxyl) may be required to prevent side reactions . Purity (>97%) is confirmed via HPLC and elemental analysis, as seen in analogous fluorinated benzoic acids .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of:

  • NMR (1H/19F/13C): To confirm substitution patterns and fluorine positions. For example, 19F NMR distinguishes between ortho/meta/para fluorine signals .
  • HPLC-MS : Quantify purity and detect impurities (e.g., dehalogenated byproducts). A C18 column with a water/acetonitrile gradient (0.1% formic acid) is recommended .
  • FT-IR : Identify functional groups (e.g., -COOH stretch ~1700 cm⁻¹, -NH2 bend ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer: The compound’s limited water solubility (due to fluorine’s hydrophobicity and carboxylate ionization) can be mitigated by:

  • pH adjustment : Use buffers near its pKa (~2.5–3.5 for -COOH) to enhance ionization.
  • Co-solvents : Add DMSO (≤10%) or cyclodextrins to improve solubility without denaturing proteins .
  • Nanoparticle encapsulation : Liposomal formulations enhance bioavailability for in vitro studies .

Q. What strategies ensure regioselective functionalization during derivatization?

Methodological Answer:

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer reactions to specific positions .
  • Metal-catalyzed coupling : Use Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl-fluorine bond formation, ensuring minimal interference with -NH2 and -OH groups .
  • Protection/deprotection : Protect the hydroxyl group with TBSCl before amination to prevent side reactions .

Q. How do researchers resolve contradictions in reported spectral data for fluorinated benzoic acids?

Methodological Answer:

  • Cross-validate with computational models : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to identify errors .
  • Standardized conditions : Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl3) and temperature during spectral acquisition, as fluorine’s electronegativity affects splitting patterns .

Q. What protocols ensure stability during long-term storage?

Methodological Answer:

  • Storage : Keep under inert gas (Argon) at 2–8°C to prevent oxidation of the amino group .
  • Lyophilization : Freeze-dry the compound to minimize hydrolytic degradation.
  • Light protection : Use amber vials to avoid photodegradation of the aromatic ring .

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5-Amino-2,4-difluoro-3-hydroxybenzoic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.